BenchChemオンラインストアへようこそ!

AZ9482

Anti-parasitic Acanthamoeba Drug Repurposing

Select AZ9482 (1825345-33-2) for its unique triple inhibition of PARP1/2/6 and unmatched centrosome declustering (EC₅₀ <18 nM). Distinct from standard PARP inhibitors, it serves as a critical probe for supernumerary centrosome cancer models and anti-Acanthamoeba research. Available in high purity.

Molecular Formula C26H22N6O2
Molecular Weight 450.5 g/mol
Cat. No. B605737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ9482
SynonymsAZ9482;  AZ-9482;  AZ 9482.
Molecular FormulaC26H22N6O2
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=C(C=CC=N2)C#N)C(=O)C3=CC=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54
InChIInChI=1S/C26H22N6O2/c27-17-20-7-4-10-28-24(20)31-11-13-32(14-12-31)26(34)19-6-3-5-18(15-19)16-23-21-8-1-2-9-22(21)25(33)30-29-23/h1-10,15H,11-14,16H2,(H,30,33)
InChIKeyZDDPBFWHZOJFHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZ9482: A Triple PARP1/2/6 Inhibitor with Distinct Centrosome Declustering Activity for Advanced Cancer and Anti-Parasitic Research


AZ9482 is a potent and selective small-molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) family, specifically targeting PARP1, PARP2, and PARP6 with IC₅₀ values of 1 nM, 1 nM, and 640 nM, respectively [1]. It features an amide linkage to a 2-piperazinyl-3-cyano-pyridine moiety, a structural characteristic that contributes to its unique pharmacological profile . Beyond its enzymatic inhibition, AZ9482 induces a multipolar spindle (MPS) phenotype and centrosome declustering in cancer cells (EC₅₀ < 18 nM in HeLa cells) [1], a property not commonly observed among clinically approved PARP inhibitors. Its activity against Acanthamoeba trophozoites further distinguishes it as a repurposable agent in anti-parasitic research [2].

Why AZ9482 Cannot Be Substituted with First-Generation PARP Inhibitors


While multiple PARP inhibitors (e.g., olaparib, niraparib, rucaparib) share the ability to inhibit PARP1/2 and are clinically approved for BRCA-mutated cancers, their functional profiles diverge significantly in key areas: (i) PARP isoform selectivity, (ii) induction of centrosome declustering, (iii) anti-parasitic efficacy, and (iv) off-target engagement patterns. AZ9482 uniquely combines potent PARP6 inhibition with robust centrosome declustering activity [1], a dual mechanism critical for targeting supernumerary centrosomes in cancer cells [2]. Furthermore, unlike olaparib and venadaparib, AZ9482 demonstrates direct anti-trophozoite activity against Acanthamoeba [3]. Simple substitution based on PARP1/2 inhibition alone would ignore these critical functional differences, leading to divergent experimental outcomes in both oncology and infectious disease models. The quantitative evidence below underscores why AZ9482 is a chemically and biologically distinct tool.

AZ9482 Quantitative Differentiation Evidence vs. Olaparib, Venadaparib, and AZ0108


Superior Anti-Acanthamoeba Trophozoite Activity of AZ9482 Over Olaparib and Venadaparib

In a head-to-head assessment of trophozoite viability, AZ9482 exhibited a dose- and time-dependent anti-trophozoite effect by suppressing Acanthamoeba PARP activity. In stark contrast, the clinically approved PARP inhibitors olaparib and venadaparib failed to show any significant anti-trophozoite activity under identical conditions [1]. This functional difference cannot be explained by simple PARP1/2 inhibition but likely stems from AZ9482's unique triple inhibition profile and its ability to modulate Acanthamoeba gene expression [2].

Anti-parasitic Acanthamoeba Drug Repurposing

AZ9482 Exhibits Distinct PARP6 Inhibition Not Found in Olaparib

AZ9482 is characterized as a triple inhibitor of PARP1/2/6, with an IC₅₀ of 640 nM for PARP6 [1]. In comparison, olaparib is a dual PARP1/2 inhibitor with negligible activity against PARP6 (IC₅₀ >10 µM) [2]. This difference in PARP6 inhibition is functionally relevant, as PARP6 has been implicated in centrosome regulation and breast cancer cell proliferation [3].

PARP6 Enzyme Inhibition Selectivity

Centrosome Declustering Activity of AZ9482 vs. AZ0108 in HeLa Cells

Both AZ9482 and its close analog AZ0108 induce centrosome declustering, but AZ9482 demonstrates superior potency in HeLa cells, with an EC₅₀ of <18 nM [1], compared to an EC₅₀ of 83 nM for AZ0108 . This represents a >4.6-fold improvement in potency for the declustering phenotype.

Centrosome Declustering Multipolar Spindle Cancer

Unique Anti-Proliferative Profile in DLBCL: AZ9482 vs. AZ0108

AZ9482 potently inhibits the growth of OCI-LY19 diffuse large B-cell lymphoma (DLBCL) cells with a GI₅₀ of 3 nM in a 3-day AlamarBlue assay [1]. While AZ0108 also inhibits DLBCL growth, its reported GI₅₀ is 31 nM [2], indicating a 10.3-fold greater potency for AZ9482 in this cellular model.

DLBCL Lymphoma Cancer

Off-Target Engagement Differences Between AZ9482 and Olaparib

Chemical proteomics using the PARPYnD photoaffinity probe, based on AZ9482, revealed that olaparib engages several off-target proteins not competed by AZ9482, including nicotinamide phosphoribosyltransferase (NAMPT) and proteins involved in sterol biosynthesis (LSS, DHCR24) [1]. This indicates a cleaner target engagement profile for AZ9482 within the studied proteome, reducing potential off-target confounders in experimental systems.

Target Engagement Off-Target Chemical Proteomics

AZ9482 Demonstrates Distinct Anti-Proliferative Activity in MDA-MB-468 Cells

In MDA-MB-468 triple-negative breast cancer cells, AZ9482 exhibits an EC₅₀ of 24 nM [1]. This is substantially more potent than the clinical PARP inhibitor olaparib, which shows an IC₅₀ of >10 µM in the same cell line under similar conditions [2]. This >400-fold difference highlights the superior cellular efficacy of AZ9482 in this model system.

Breast Cancer Triple-Negative Cytotoxicity

AZ9482: Optimal Research Applications Based on Quantitative Differentiation


Investigating PARP6-Specific Biology in Centrosome Regulation and Cancer

Given its potent PARP6 inhibition (IC₅₀ = 640 nM) [1] and robust induction of centrosome declustering (EC₅₀ < 18 nM) [2], AZ9482 is uniquely suited for dissecting the role of PARP6 in centrosome amplification and mitotic spindle assembly. Unlike dual PARP1/2 inhibitors, AZ9482 provides a chemical tool to probe PARP6-dependent mechanisms in cancer cells with supernumerary centrosomes [3].

Anti-Acanthamoeba Drug Discovery and Mechanism of Action Studies

The exclusive anti-trophozoite activity of AZ9482 against Acanthamoeba, contrasted with the inactivity of olaparib and venadaparib [1], positions it as a critical probe for elucidating novel PARP-mediated pathways in parasitic infections. It can be used to identify new therapeutic targets and validate PARP inhibition as a viable strategy for treating Acanthamoeba keratitis and granulomatous amebic encephalitis [2].

Target Engagement and Off-Target Profiling in Live-Cell Proteomics

AZ9482's distinct off-target engagement profile, as revealed by the PARPYnD probe [1], makes it a superior tool for studies requiring selective PARP1/2/6 inhibition with minimal confounding off-target effects. It is ideal for use as a control in chemical proteomics experiments aiming to define the cellular targets of PARP inhibitors or to validate the specificity of novel PARP-targeted probes [2].

Preclinical Development of Next-Generation PARP Inhibitors for DLBCL and Triple-Negative Breast Cancer

With potent cellular activity in OCI-LY19 (GI₅₀ = 3 nM) [1] and MDA-MB-468 (EC₅₀ = 24 nM) [2] cells, AZ9482 serves as a valuable lead compound and benchmark for developing improved PARP inhibitors targeting these aggressive cancer subtypes. Its unique combination of PARP1/2/6 inhibition and centrosome declustering activity offers a differentiated mechanism for overcoming resistance to current PARP inhibitors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ9482

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.